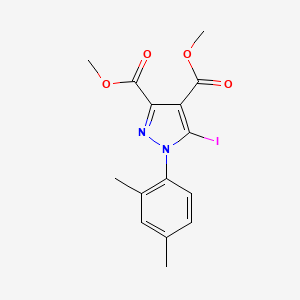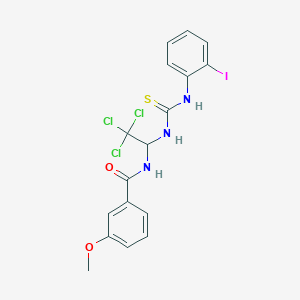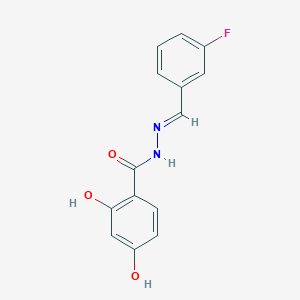![molecular formula C23H28N2O3S B12007874 3-[(2-Methylpropyl)sulfanyl]-1-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B12007874.png)
3-[(2-Methylpropyl)sulfanyl]-1-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound features a complex structure, combining an isoquinoline core with a trimethoxyphenyl (TMP) group. The TMP group, with its three methoxy substituents, plays a crucial role in the compound’s biological activity. It appears in various biologically active molecules, both natural and synthetic .
Vorbereitungsmethoden
Synthetic Routes:: The synthesis of this compound involves several steps. While I don’t have specific synthetic details for this exact compound, I can provide a general outline:
Construction of the Isoquinoline Core: Start with a suitable precursor (e.g., an aromatic amine) and introduce the necessary substituents (such as the TMP group) via appropriate reactions.
Carbonitrile Formation: Introduce the cyano group (CN) at the desired position using a nitrile-forming reaction.
Sulfanyl Group Introduction: Add the sulfanyl (thiol) group to the isoquinoline ring.
Hydrogenation: Convert the double bonds in the isoquinoline ring to single bonds, yielding the tetrahydroisoquinoline structure.
Industrial Production:: Industrial-scale production methods may involve modifications of these steps, optimization, and purification processes.
Analyse Chemischer Reaktionen
Reactions::
Oxidation: The compound may undergo oxidation reactions, potentially affecting its biological activity.
Reduction: Reduction of the nitrile group could yield an amine derivative.
Substitution: Substituents on the TMP group may be replaced under specific conditions.
Hydrogen peroxide (H2O2): Used for oxidation.
Hydrazine (N2H4): For reduction.
Alkylating agents: To modify the TMP group.
Reduced form: The amine derivative after nitrile reduction.
Substituted derivatives: Variants with different TMP group modifications.
Wissenschaftliche Forschungsanwendungen
This compound’s versatility extends across various fields:
Chemistry: As a synthetic target and a building block for more complex molecules.
Biology: Investigating its effects on cellular processes.
Industry: As a precursor for drug development.
Wirkmechanismus
The compound likely interacts with specific molecular targets, affecting cellular processes. Further research is needed to elucidate its precise mechanism.
Vergleich Mit ähnlichen Verbindungen
While I don’t have a direct list of similar compounds, the TMP group’s presence sets it apart. Other isoquinoline-based molecules may lack this unique pharmacophore.
Remember that specific experimental data and detailed synthetic routes would require further literature review
Eigenschaften
Molekularformel |
C23H28N2O3S |
|---|---|
Molekulargewicht |
412.5 g/mol |
IUPAC-Name |
3-(2-methylpropylsulfanyl)-1-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |
InChI |
InChI=1S/C23H28N2O3S/c1-14(2)13-29-23-18(12-24)16-8-6-7-9-17(16)21(25-23)15-10-19(26-3)22(28-5)20(11-15)27-4/h10-11,14H,6-9,13H2,1-5H3 |
InChI-Schlüssel |
BJUJWDYRJMDBAB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CSC1=C(C2=C(CCCC2)C(=N1)C3=CC(=C(C(=C3)OC)OC)OC)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Allyl 2-[3-(4-butoxybenzoyl)-2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12007828.png)
![2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12007832.png)

![4-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-ethoxyphenol](/img/structure/B12007836.png)
![4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12007844.png)
![(5Z)-5-({3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12007850.png)

![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12007858.png)
![(5E)-5-(4-butoxy-3-methoxybenzylidene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12007873.png)


